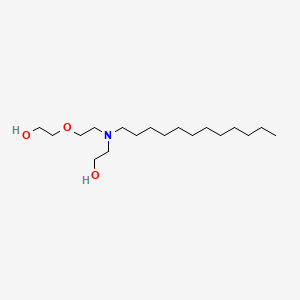
PEG-3 lauramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PEG-3 lauramine is synthesized through the ethoxylation of lauramine. The process involves the reaction of lauramine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation determines the properties of the final product .
Analyse Chemischer Reaktionen
PEG-3 lauramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with other chemical groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Wissenschaftliche Forschungsanwendungen
PEG-3 lauramine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction solutions.
Medicine: Utilized in pharmaceutical formulations for its solubilizing properties.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products
Wirkmechanismus
PEG-3 lauramine exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in formulations where oil and water need to be mixed. The molecular structure of this compound, with its hydrophilic polyethylene glycol chain and hydrophobic lauric acid tail, enables it to interact with both water and oil molecules .
Vergleich Mit ähnlichen Verbindungen
PEG-3 lauramine can be compared with other similar compounds such as:
PEG-3 lauramide: Similar in structure but derived from lauric acid amide.
This compound oxide: An oxidized form of this compound with different properties.
PEG-3 stearamine: Derived from stearic acid and has different emulsifying properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of applications
Eigenschaften
CAS-Nummer |
99705-34-7 |
|---|---|
Molekularformel |
C18H39NO3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20)14-17-22-18-16-21/h20-21H,2-18H2,1H3 |
InChI-Schlüssel |
DENWXVJCXRNUNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCO)CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


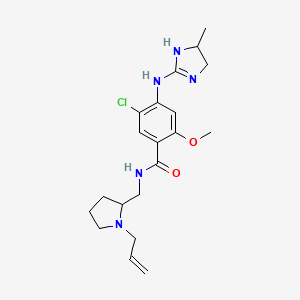
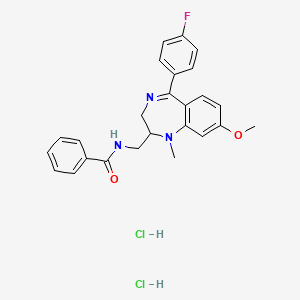
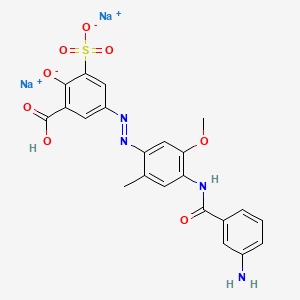


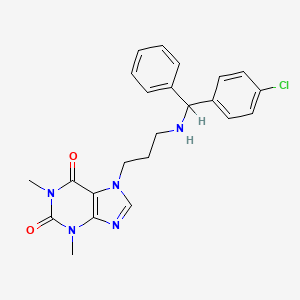

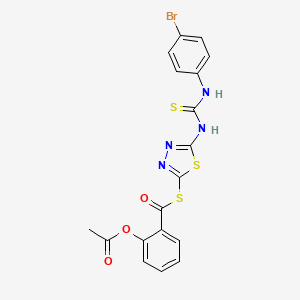

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
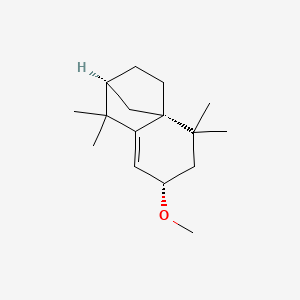
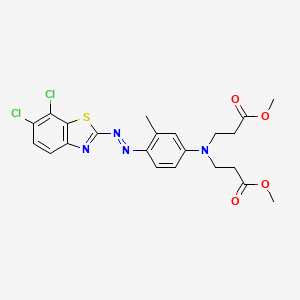
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

